Acetic acid--propane-1,3-diamine (1/1)
Description
Properties
CAS No. |
63085-03-0 |
|---|---|
Molecular Formula |
C5H14N2O2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.C2H4O2/c4-2-1-3-5;1-2(3)4/h1-5H2;1H3,(H,3,4) |
InChI Key |
IMRRMQNFOBHTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CN)CN |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Acid-Base Reaction
Reaction Mechanism and Stoichiometry
The most straightforward method involves the neutralization of propane-1,3-diamine with acetic acid in a 1:1 molar ratio. The primary amine groups of propane-1,3-diamine react with acetic acid to form a diammonium acetate salt:
$$
\text{C₃H₁₀N₂ + CH₃COOH → C₃H₁₀N₂·CH₃COOH}
$$
This exothermic reaction proceeds rapidly under ambient conditions, but optimal yields require controlled temperature and solvent systems.
Experimental Protocols
Laboratory-Scale Synthesis
- Materials : Propane-1,3-diamine (≥98% purity), glacial acetic acid (≥99.5%), and deionized water.
- Procedure :
- Combine equimolar amounts of propane-1,3-diamine (e.g., 1.0 mol, 88.1 g) and acetic acid (1.0 mol, 60.05 g) in a round-bottom flask.
- Stir the mixture at 25–30°C for 2–4 hours under nitrogen atmosphere.
- Evaporate excess solvent (if aqueous) under reduced pressure (20–50 mmHg) at 40–60°C.
- Recrystallize the residue from ethanol/water (1:1 v/v) to obtain the pure adduct.
Yield : 85–92% (depending on purity of starting materials).
Industrial-Scale Production
- Continuous Flow Reactors : Utilize tubular reactors with in-line pH monitoring to maintain stoichiometric equivalence.
- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the diamine.
- Purification : Distillation under vacuum (0.1–1.0 mmHg) followed by crystallization yields >99% purity.
Indirect Synthesis via Propane-1,3-Diamine Precursors
Synthesis of Propane-1,3-Diamine
Propane-1,3-diamine is typically synthesized via hydrogenation of acrylonitrile derivatives. Two industrial routes are prominent:
Catalytic Hydrogenation of 3-Aminopropionitrile
- Reaction :
$$
\text{NC-CH₂-CH₂-NH₂ + 2 H₂ → H₂N-CH₂-CH₂-CH₂-NH₂}
$$ - Conditions :
- Yield : 70–85% after distillation.
Amination of Neopentyl Glycol
Subsequent Reaction with Acetic Acid
The synthesized propane-1,3-diamine is then reacted with acetic acid as described in Section 1.2.
Optimization Strategies for Enhanced Yield and Purity
Solvent Systems
- Aqueous vs. Non-Aqueous :
- Aqueous media simplify purification but may require longer reaction times.
- Ethanol or methanol improves solubility and reduces side reactions (e.g., over-acetylation).
Catalytic Additives
- Acid Catalysts : Sulfuric acid (0.1–1.0 mol%) accelerates protonation of amine groups, enhancing reactivity.
- Chelating Agents : EDTA (0.01–0.1 wt%) minimizes metal ion contamination in industrial batches.
By-Product Management
- Common By-Products :
- Diacetylated species (C₃H₈N₂·2CH₃COOH).
- Oligomeric condensation products.
- Mitigation :
- Strict stoichiometric control (1:1 molar ratio).
- Use of molecular sieves to absorb excess acetic acid.
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (D₂O) | δ 1.75 (m, 2H, CH₂), 2.85 (t, 4H, NH₂CH₂), 3.10 (s, 3H, CH₃COO), 7.25 (br, 2H, NH₂). |
| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (COO⁻ asym). |
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (decomposes) |
| Solubility | >500 g/L in water, 150 g/L in ethanol |
| pKa (NH₂) | 9.8 ± 0.2 |
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Batch Size | 100 g | 10 kg | 1,000 kg |
| Reaction Time | 4 h | 6 h | 8 h |
| Yield | 90% | 88% | 85% |
| Purity | 99% | 98.5% | 97% |
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives of 1,3-diaminopropane .
Scientific Research Applications
1,3-Diaminopropane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-diaminopropane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in polyamine metabolism, affecting cellular functions and processes. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
Structural Features :
- Propane-1,3-diamine provides a flexible three-carbon chain with terminal amino groups, enabling chelation or coordination with metals .
- Acetic acid contributes a compact carboxylic acid moiety, facilitating solubility in polar solvents and participation in hydrogen-bonded networks.
- Coordination chemistry (e.g., nickel complexes in crystallographic studies) .
- Pharmaceutical synthesis (e.g., intermediates for anticancer agents or MRI contrast agents) .
- Antimicrobial and cytotoxic agents , where the diamine linker enhances bioactivity .
Structural and Functional Analogues
A. Propane-1,3-diamine vs. Ethane-1,2-diamine
Key Findings :
- The three-carbon chain in propane-1,3-diamine improves both cytotoxicity and antimycobacterial activity compared to ethane-1,2-diamine, likely due to better membrane penetration or target binding .
- In nickel complexes, propane-1,3-diamine stabilizes octahedral geometries, as seen in Diaquabis(propane-1,3-diamine)-nickel(II) .
B. Acetic Acid Complexes vs. Other Acid-Diamine Complexes
Functional Insights :
- Acetic acid complexes are less hydrophobic than long-chain acid derivatives (e.g., DPHP), limiting their use in lipid-rich environments but favoring aqueous-phase reactions .
- Regulatory classifications (e.g., EU hazard codes for sulfonic acid–diamine complexes) highlight the importance of substituents in safety profiles .
A. Anticancer Activity
Notable Trends:
- Propane-1,3-diamine derivatives exhibit cytotoxicity through apoptosis induction, but structural modifications (e.g., alkylation in TBP) alter specificity and potency .
- Unmodified propane-1,3-diamine linkers enhance activity in benzo[g]quinoxaline frameworks, suggesting versatility in drug design .
B. Antimicrobial Activity
Implications :
- Propane-1,3-diamine’s balance of potency and selectivity makes it superior for antimicrobial applications despite inherent cytotoxicity .
Physicochemical Properties
Synthesis Notes:
Q & A
Q. How can the stoichiometric ratio (1:1) of acetic acid and propane-1,3-diamine in the complex be experimentally verified?
- Methodological Answer : The 1:1 ratio can be confirmed via potentiometric titration to measure protonation equilibria between the carboxylic acid (acetic acid) and the diamine. Use a pH meter to track equivalence points, ensuring molar equivalence aligns with theoretical predictions . Complement this with FT-IR spectroscopy to identify hydrogen-bonding signatures (e.g., N–H···O and O–H···N stretches) characteristic of the 1:1 adduct . For crystalline samples, single-crystal X-ray diffraction (e.g., using SHELX software) provides definitive structural proof by resolving atomic positions and bond distances .
Q. What analytical techniques are suitable for characterizing hydrogen-bonding networks in this compound?
- Methodological Answer :
- X-ray crystallography (e.g., SHELXL refinement) is critical for mapping hydrogen-bonding interactions and quantifying bond lengths/angles .
- Solid-state NMR can probe proton environments and dynamics, distinguishing between inter- and intramolecular hydrogen bonds .
- Raman/IR spectroscopy identifies vibrational modes associated with N–H and O–H stretching (2500–3500 cm⁻¹) and bending (1500–1700 cm⁻¹), providing indirect evidence of network stability .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Document precise reaction conditions (e.g., stoichiometry, solvent, temperature) and purification steps (e.g., recrystallization solvents, vacuum drying protocols).
- Use elemental analysis (C, H, N percentages) and melting point determination to validate purity .
- Cross-validate results with HPLC or GC-MS to detect impurities, referencing protocols from replicated studies in crystallography or coordination chemistry .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., polymorph identification) be resolved?
- Methodological Answer :
- Perform temperature-dependent XRD to assess phase transitions and identify metastable polymorphs .
- Use Hirshfeld surface analysis to compare intermolecular interactions across polymorphs, quantifying differences in hydrogen-bonding motifs .
- Apply differential scanning calorimetry (DSC) to detect thermodynamic stability variations, correlating with crystallographic data .
Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?
- Methodological Answer :
- Screen pH-dependent coordination behavior via UV-Vis spectroscopy and potentiometry to identify optimal binding conditions (e.g., pH 7–9 for transition metals like Cu²⁺ or Zn²⁺) .
- Use ligand competition experiments with alternative amines (e.g., ethylenediamine) to assess binding affinity differences via stability constant calculations .
- Employ synchrotron-based XAFS to probe metal-ligand bond distances and coordination geometry in situ .
Q. How can computational methods predict the compound’s reactivity in acid-base or catalytic systems?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian or ORCA) to model proton transfer pathways and calculate pKa values for acetic acid and diamine moieties .
- Simulate catalytic cycles (e.g., for ester hydrolysis) using molecular dynamics to identify transition states and rate-limiting steps .
- Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments to track reaction mechanisms .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Reconcile IR/Raman data with crystallographic results by comparing experimental vibrational frequencies to those simulated via DFT-derived normal mode analyses .
- For unresolved conflicts, conduct variable-temperature XRD/spectroscopy to assess dynamic structural changes (e.g., hydrogen bond breaking at elevated temperatures) .
Q. What protocols ensure robust database indexing for this compound in chemical repositories?
- Methodological Answer :
- Use IUPAC nomenclature (e.g., "acetic acid–propane-1,3-diamine (1/1)") and cross-reference synonyms (e.g., CAS registry numbers) to enhance searchability .
- Submit crystallographic data to the Cambridge Structural Database (CSD) with standardized refinement parameters (e.g., R-factor < 0.05) .
Experimental Design Considerations
Q. How to design experiments investigating the compound’s role in supramolecular assemblies?
- Methodological Answer :
- Use small-angle X-ray scattering (SAXS) to monitor self-assembly in solution, varying solvent polarity and concentration .
- Pair with cryo-TEM to visualize nanostructures, correlating with spectroscopic data on hydrogen-bond strength .
Q. What safety protocols are critical for handling propane-1,3-diamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
